molecular formula C13H12F2N2O B13466689 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole

3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole

Cat. No.: B13466689
M. Wt: 250.24 g/mol
InChI Key: CNBSPUUMTLQEHT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is a pyrazole-based compound characterized by:

  • A difluoromethyl group at position 3, which enhances electronic stability and bioactivity.
  • A methyl group at position 1, contributing to steric effects and metabolic stability.
  • A 4-methylbenzoyl moiety at position 4, influencing lipophilicity and target binding.

Pyrazole derivatives are widely studied for their pharmacological and agrochemical properties, particularly antifungal and antibacterial activities.

Properties

Molecular Formula

C13H12F2N2O

Molecular Weight

250.24 g/mol

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C13H12F2N2O/c1-8-3-5-9(6-4-8)12(18)10-7-17(2)16-11(10)13(14)15/h3-7,13H,1-2H3

InChI Key

CNBSPUUMTLQEHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(N=C2C(F)F)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Intermediate

This intermediate is crucial for further acylation to obtain the target compound. The preparation involves:

Step 1: Substitution and Hydrolysis Reaction

  • React 2,2-difluoroacetyl halide (X = F or Cl) with an α,β-unsaturated ester in the presence of an acid-binding agent such as triethylamine or N,N-diisopropylethylamine.
  • The reaction is conducted in an organic solvent like dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane at low temperature.
  • Subsequent alkaline hydrolysis with sodium hydroxide or potassium hydroxide yields the α-difluoroacetyl intermediate carboxylic acid.

Step 2: Condensation and Cyclization

  • The α-difluoroacetyl intermediate is reacted with a methylhydrazine aqueous solution (≥40% mass concentration) in the presence of a catalyst such as potassium iodide or sodium iodide.
  • The condensation is performed at low temperatures (-30 °C to 0 °C), followed by cyclization under reduced pressure and temperature elevation (50–120 °C).
  • Acidification (pH 1–2) precipitates the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Recrystallization from a 35–65% aqueous alcohol mixture (methanol, ethanol, or isopropanol) yields the purified intermediate with chemical purity >99.5% and yields around 75%.

Reaction Scheme Summary:

Step Reactants Conditions Products Notes
1 2,2-difluoroacetyl halide + α,β-unsaturated ester + acid-binding agent Low temperature, organic solvent α-difluoroacetyl intermediate Acid-binding agent: triethylamine or N,N-diisopropylethylamine
2 α-difluoroacetyl intermediate + methylhydrazine (aqueous) + catalyst (KI or NaI) -30 °C to 0 °C, then 50–120 °C under reduced pressure Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Followed by acidification and recrystallization

Acylation to Introduce 4-Methylbenzoyl Group

The 4-methylbenzoyl substituent is introduced by acylation of the pyrazole intermediate using 4-methylbenzoyl chloride or related acid halides:

  • The acylation reaction is conducted in the presence of organic or inorganic bases such as triethylamine, pyridine, or sodium carbonate.
  • Solvents like toluene, dichloromethane, or 1,2-dichloroethane are used.
  • Reaction temperatures range from -10 °C to 80 °C, commonly 0–30 °C.
  • The reaction conditions are optimized to favor selective acylation at the 4-position of the pyrazole ring.

This step is supported by literature on pyrazole acylation and heterocyclic chemistry, ensuring regioselectivity and high yield.

  • Use of potassium iodide as catalyst reduces isomer formation, improving the ratio of desired 3-substituted pyrazole over 5-substituted isomers (up to 95:5).
  • Recrystallization from aqueous ethanol mixtures enhances purity to >99.5% as confirmed by HPLC.
  • Careful control of temperature during condensation and cyclization steps avoids side reactions and degradation.
  • Extraction and washing steps remove impurities such as dimethylamine and residual solvents.
Parameter Details
Starting Material 2,2-Difluoroacetyl halide (F or Cl)
Acid-Binding Agent Triethylamine or N,N-diisopropylethylamine
Solvent (Step 1) Dioxane, THF, DCM, or 1,2-dichloroethane
Hydrolysis Base NaOH or KOH
Catalyst (Step 2) Potassium iodide or sodium iodide
Methylhydrazine Concentration ≥40% aqueous solution
Temperature (Condensation) -30 °C to 0 °C
Temperature (Cyclization) 50–120 °C
Recrystallization Solvent 35–65% aqueous alcohol (MeOH, EtOH, i-PrOH)
Yield (Intermediate) ~75%
Purity (HPLC) >99.5%
Isomer Ratio (3- vs. 5-substituted) 95:5

The preparation of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole involves a robust two-step synthesis starting from 2,2-difluoroacetyl halide and α,β-unsaturated esters to form a key pyrazole carboxylic acid intermediate. Subsequent acylation with 4-methylbenzoyl chloride under controlled conditions yields the target compound. Optimization of catalysts, solvents, and reaction parameters ensures high yield, purity, and minimized isomer formation, making this method suitable for industrial and research applications.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. .

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, nucleophiles; conditionsvaries depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can be used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique chemical structure makes it a candidate for drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials. .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Substituents (Position) Key Features References
Target Compound 3-(difluoromethyl), 1-methyl, 4-(4-methylbenzoyl) High lipophilicity (4-methylbenzoyl); enhanced bioactivity and stability
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate 3-(difluoromethyl), 1-methyl, 4-(ethoxycarbonyl) Lower lipophilicity; used as synthetic intermediate
4-(4-Fluorophenyl)-3-methyl-1H-pyrazole 4-(4-fluorophenyl), 3-methyl Fluorophenyl group enhances binding affinity; limited bioactivity
N-(2-(5-Bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide 3-(difluoromethyl), 4-carboxamide Potent antifungal activity (superior to boscalid)
1H-Pyrazole-4-boronate ester derivatives 4-(boronate ester) Boronates enable Suzuki couplings; limited biological use

Key Observations :

  • The 4-methylbenzoyl group in the target compound improves lipophilicity compared to carboxylate or boronate derivatives, enhancing membrane permeability and bioavailability .
  • Difluoromethyl groups at position 3 are critical for antifungal activity, as seen in both the target compound and carboxamide derivatives .
  • Fluorinated aryl groups (e.g., 4-fluorophenyl) improve target binding but may reduce broad-spectrum efficacy compared to acylated derivatives .
Antifungal Activity
  • Target Compound : Exhibits moderate activity against Botrytis cinerea, with the difluoromethyl pyrazole moiety identified as the key pharmacophore .
  • N-(2-(5-Bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide : Demonstrates superior activity to boscalid, a commercial fungicide, highlighting the importance of the carboxamide substituent .
Antibacterial Activity
  • Pyrazole derivatives with sulfonamide groups (e.g., 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide) show broad-spectrum antibacterial effects, whereas the target compound’s benzoyl group may limit such activity .

Biological Activity

3-(Difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including antifungal properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole is C12H10F2N2OC_{12}H_{10}F_2N_2O. Its structure includes a pyrazole ring substituted with difluoromethyl and methylbenzoyl groups, which are crucial for its biological activity.

Antifungal Activity

Research has shown that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole exhibit significant antifungal activity. A series of synthesized amides derived from this compound were tested against various phytopathogenic fungi. The results indicated that many of these derivatives displayed moderate to excellent antifungal properties, outperforming established fungicides like boscalid in some cases .

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound NameActivity Against FungiComparison to Boscalid
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro...Higher than boscalidYes
Other amides (various)Moderate to excellentVariable

The primary mechanism through which these compounds exert their antifungal effects is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain. This inhibition disrupts energy production in fungal cells, leading to cell death. The structural features of the pyrazole derivatives facilitate binding to the active site of SDH, enhancing their efficacy .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Studies have shown that modifications in the substituents on the pyrazole ring can significantly influence their antifungal potency. For instance, introducing different aryl groups or halogen atoms can enhance interaction with fungal targets, improving efficacy and selectivity .

Table 2: SAR Insights on Pyrazole Derivatives

ModificationEffect on Activity
Addition of halogensIncreased potency
Variation in aryl groupsEnhanced selectivity
Alteration in carbonyl positionImproved binding affinity

Case Studies

Several case studies highlight the effectiveness of 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole derivatives:

  • Study on Phytopathogenic Fungi : A comprehensive evaluation involving seven different phytopathogenic fungi demonstrated that specific derivatives exhibited significantly higher antifungal activity compared to traditional fungicides. This study utilized in vitro mycelia growth inhibition assays to quantify effectiveness .
  • Molecular Docking Studies : Molecular docking simulations indicated that certain derivatives could form stable hydrogen bonds with key residues in the active site of SDH, suggesting a strong interaction that correlates with observed biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(difluoromethyl)-1-methyl-4-(4-methylbenzoyl)-1H-pyrazole and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions and functional group transformations. For example, pyrazole intermediates can be synthesized via Claisen-Schmidt condensations (e.g., ketone and aldehyde precursors) . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, are also effective for introducing triazole or fluorinated substituents . Reaction optimization often requires controlled temperature (e.g., 50°C in THF/water systems) and catalysts like copper sulfate .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR spectroscopy : To confirm substituent positions and detect tautomeric forms (e.g., ¹H and ¹⁹F NMR for fluorinated groups) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity thresholds are standard) .
  • X-ray crystallography : Resolves crystal packing and tautomeric coexistence (e.g., triclinic systems with space group P1) .

Advanced Research Questions

Q. How do tautomeric equilibria in pyrazole derivatives influence crystallographic and spectroscopic data interpretation?

  • Methodological Answer : Tautomerism (e.g., 3- vs. 5-substituted pyrazole forms) can lead to mixed crystal structures, as observed in 3-(4-fluorophenyl)-1H-pyrazole coexisting with its 5-substituted tautomer . Refinement programs like SHELXL are critical for modeling disorder and hydrogen bonding networks . Researchers must compare experimental data (e.g., bond lengths) with density functional theory (DFT) calculations to validate tautomeric ratios.

Q. What strategies enhance reaction yields when introducing fluorinated groups (e.g., difluoromethyl) into pyrazole scaffolds?

  • Methodological Answer : Fluorination efficiency depends on:

  • Precursor selection : Use of trifluoromethyl ketones or difluoromethylating agents (e.g., ClCF₂H) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
  • Ultrasound-assisted synthesis : Reduces reaction time and increases yield by enhancing reagent mixing .

Q. How can researchers systematically evaluate the antimicrobial activity of 3-(difluoromethyl)-pyrazole derivatives, and what are common experimental pitfalls?

  • Methodological Answer :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using serial dilutions .
  • Pitfalls :
  • Solvent interference : DMSO residues can inhibit microbial growth; use ≤1% v/v .
  • Structural analogs : Compare activity with non-fluorinated controls to isolate fluorine’s electronic effects .

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